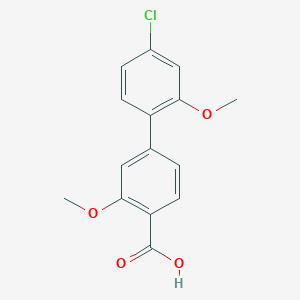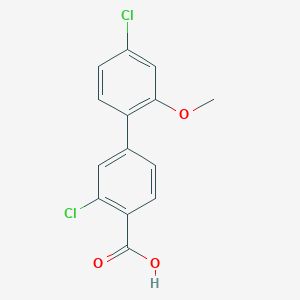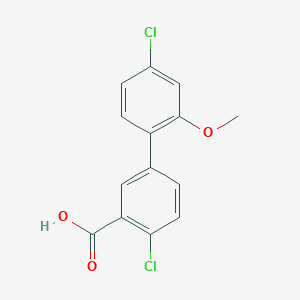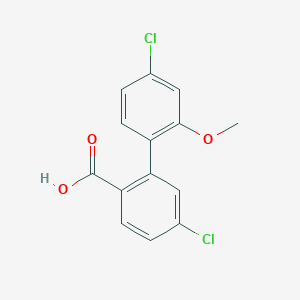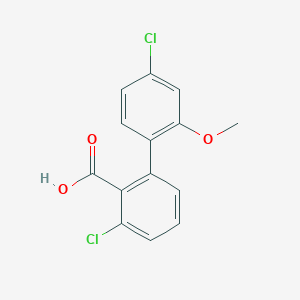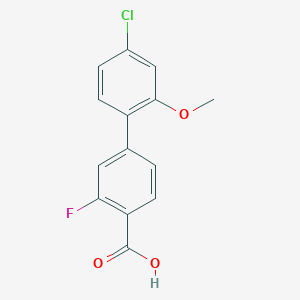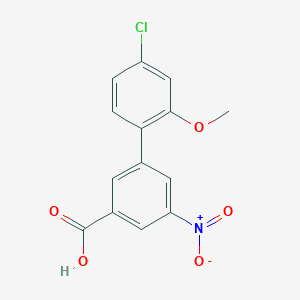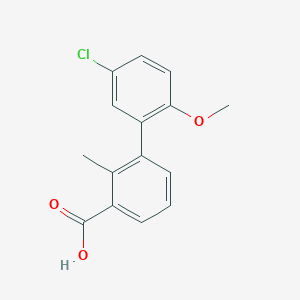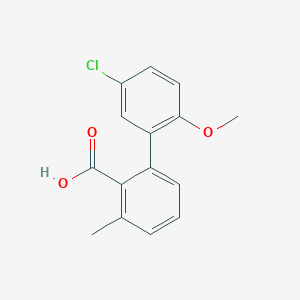
3-(4-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3-(4-CM-5-TFMB)) is a synthetic compound used in a variety of scientific research applications. It is a solid, white powder that is soluble in organic solvents and has a melting point of 134-135°C. 3-(4-CM-5-TFMB) is used in organic synthesis, as a reagent in biological assays, and as a component of pharmaceuticals. The compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(4-CM-5-TFMB) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a component of pharmaceuticals, and as a reagent in biological assays. The compound is also used as a fluorescent probe in fluorescence microscopy and as a substrate for enzymes. 3-(4-CM-5-TFMB) has also been used in studies of the inhibition of the enzyme acetylcholinesterase, as well as in studies of the inhibition of the enzyme monoamine oxidase.
Mecanismo De Acción
The mechanism of action of 3-(4-CM-5-TFMB) is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. The compound also acts as a fluorescent probe in fluorescence microscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-CM-5-TFMB) are not well-understood. However, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can lead to increased memory and cognitive function. Additionally, 3-(4-CM-5-TFMB) has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can lead to increased mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-CM-5-TFMB) in lab experiments include its solubility in organic solvents, its relatively low melting point, and its ability to act as an inhibitor of enzymes and a fluorescent probe. The main limitation of using the compound in lab experiments is the lack of understanding of its biochemical and physiological effects.
Direcciones Futuras
There are a variety of potential future directions for 3-(4-CM-5-TFMB). Further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential of 3-(4-CM-5-TFMB) as a therapeutic agent for the treatment of neurological disorders. Additionally, research could be conducted to explore the potential of 3-(4-CM-5-TFMB) as a diagnostic tool for the detection of neurological disorders. Finally, research could be conducted to explore the potential of 3-(4-CM-5-TFMB) as a fluorescent probe for imaging applications.
Métodos De Síntesis
3-(4-CM-5-TFMB) is synthesized in a three-step process. The first step involves the reaction of 4-chloro-2-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base, such as triethylamine, to form 4-chloro-2-methoxybenzoyl trifluoroacetate. The second step involves the reaction of the 4-chloro-2-methoxybenzoyl trifluoroacetate with 5-trifluoromethylbenzene in the presence of a base, such as triethylamine, to form 3-(4-chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid. The third step involves the purification of 3-(4-CM-5-TFMB) by recrystallization from methanol or ethanol.
Propiedades
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-7-11(16)2-3-12(13)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXBSIQSAQZHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691094 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-41-2 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


